Technical Guide: Synthesis and Characterization of 2-Bromo-1-Propyl-1H-Imidazole
The following technical guide details the synthesis, characterization, and handling of 2-Bromo-1-propyl-1H-imidazole , a critical intermediate in the development of functionalized ionic liquids and pharmaceutical scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis, characterization, and handling of 2-Bromo-1-propyl-1H-imidazole , a critical intermediate in the development of functionalized ionic liquids and pharmaceutical scaffolds.
Executive Summary & Strategic Utility
2-Bromo-1-propyl-1H-imidazole (CAS: 16681-56-4 derivative / PubChem CID: 82125461) serves as a high-value electrophilic scaffold in organic synthesis.[1] Its structural utility arises from the orthogonal reactivity of the imidazole ring:
C2-Bromine Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl groups.[1][2]
N1-Propyl Chain: Provides lipophilicity and steric modulation, essential for designing ionic liquids or optimizing drug-receptor binding.[1][2]
C4/C5 Positions: Remain open for further electrophilic aromatic substitution.
This guide prioritizes a Convergent N-Alkylation Strategy , utilizing 2-bromoimidazole as the nucleophile. This route is superior to direct bromination of 1-propylimidazole, which often suffers from poor regioselectivity (yielding mixtures of C4/C5-bromo isomers).
Retrosynthetic Analysis & Reaction Design
The target molecule is synthesized via a classic SN2 nucleophilic substitution.[1][2] The reaction logic relies on the deprotonation of the acidic pyrrole-like nitrogen of 2-bromoimidazole to generate a resonance-stabilized anion, which then attacks the primary alkyl halide.
Reaction Scheme
The transformation involves the reaction of 2-bromoimidazole with 1-bromopropane in the presence of a strong base (Sodium Hydride ).
Figure 1: Mechanistic pathway for the N-alkylation of 2-bromoimidazole.
Detailed Experimental Protocol
Safety Warning: 2-Bromoimidazole is an irritant. 1-Bromopropane is a potential reproductive toxin.[1][2] Sodium hydride is water-reactive and flammable.[1][2] Perform all operations in a fume hood under an inert atmosphere (Nitrogen or Argon).
Phase 1: Deprotonation (Formation of the Nucleophile)[2]
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with N2.
Solvation: Dissolve 2-bromoimidazole (10.0 mmol) in anhydrous DMF (20 mL). Cool the solution to 0°C using an ice bath.
Base Addition: Carefully add NaH (15.0 mmol, 60% dispersion) portion-wise over 15 minutes.
Observation: Vigorous bubbling (H2 gas evolution) will occur.[1][2]
Critical Control: Allow the mixture to stir at 0°C for 30–45 minutes until gas evolution ceases, ensuring complete formation of the sodium imidazolide salt.
Addition: Add 1-bromopropane (12.0 mmol) dropwise via syringe to the stirring solution at 0°C.
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 4–12 hours.
Monitoring: Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting material (more polar) should disappear, and a new, less polar spot (product) should appear.[1][2]
Biological Activity Screening of 2-Bromo-1-Propyl-1H-Imidazole Derivatives
[1][2] Executive Summary: The Scaffold Advantage The 2-bromo-1-propyl-1H-imidazole core represents a "privileged scaffold" in medicinal chemistry. Its dual functionality—the lipophilic -propyl chain facilitating membrane...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Scaffold Advantage
The 2-bromo-1-propyl-1H-imidazole core represents a "privileged scaffold" in medicinal chemistry. Its dual functionality—the lipophilic
-propyl chain facilitating membrane permeability and the reactive C2-bromine handle allowing for rapid diversification (via Suzuki, Sonogashira, or Buchwald-Hartwig couplings)—makes it an ideal starting point for generating focused libraries.
This guide details a hierarchical screening architecture designed to evaluate derivatives of this scaffold. Unlike generic screening protocols, this workflow prioritizes the imidazole pharmacophore's intrinsic affinity for heme-containing enzymes (CYP51, NOS, HO-1) and metal-coordination sites, while rigorously assessing off-target cytotoxicity.
Chemical Space & Library Logic
Before screening, it is critical to understand what is being screened. The 2-bromo-1-propyl-1H-imidazole scaffold is typically derivatized at the C2 position to introduce aryl, heteroaryl, or alkyl groups.
The Imidazole Ring: Acts as a monodentate ligand for heme iron (Fe²⁺/Fe³⁺) or zinc active sites.
The Propyl Chain: Optimizes LogP (lipophilicity), enhancing fungal cell wall penetration or blood-brain barrier crossing.
The C2-Substituent: Dictates specificity (e.g., steric clash with mammalian CYP450s vs. fit within fungal CYP51).
Visualization: Derivatization & Screening Logic
Figure 1: The derivatization-to-screening workflow transforming the core scaffold into bioactive candidates.
Imidazole derivatives are historically potent antifungals (azoles) targeting Lanosterol 14α-demethylase (CYP51) . This is the highest-probability hit space for this scaffold.
Indicator: Resazurin (Alamar Blue) for visual endpoint (optional but recommended for high throughput).
Step-by-Step Methodology:
Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mM.
Plate Setup: Dispense 100 µL of media into 96-well plates.
Serial Dilution: Perform 2-fold serial dilutions of the test compounds across the plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.
Readout: MIC is the lowest concentration showing 100% inhibition of visible growth (optically clear).
Data Interpretation:
MIC Value (µg/mL)
Classification
Action
< 4
Potent Hit
Proceed to Enzyme Kinetics
4 – 16
Moderate Activity
Optimize C2-substituent
| > 16 | Inactive | Discard |
Module 2: Enzyme Inhibition (Target Validation)
If a derivative shows antifungal activity, you must confirm the mechanism. The N-3 nitrogen of the imidazole ring binds to the heme iron of CYP51, preventing substrate oxidation.
CYP51 Binding Assay (Spectroscopic Analysis)
Rationale: Type II binding spectra indicate direct coordination of the imidazole nitrogen to the heme iron.
Protocol:
Enzyme Source: Recombinant C. albicans CYP51 or rat liver microsomes (for selectivity).
Baseline: Record UV-Vis spectrum (350–500 nm) of the enzyme alone.
Titration: Add increasing concentrations of the derivative (0.1 – 10 µM) to the sample cuvette.
Observation: Look for a Type II spectral change :
Peak: ~425–430 nm (Red shift).
Trough: ~390–410 nm.
Calculation: Plot
vs. [Inhibitor] to calculate the spectral dissociation constant ().
Visualization: Mechanism of Action[9]
Figure 2: Mechanism of action for imidazole-based CYP51 inhibition.
Imidazole derivatives can exhibit anticancer activity via microtubule destabilization or kinase inhibition. However, they must be distinguished from general toxins.
Normal (Control): HEK293 (Kidney) or HFF-1 (Fibroblast).
Protocol:
Seed cells (
cells/well) in 96-well plates and incubate for 24h.
Treat with derivatives (0.1 – 100 µM) for 48h.
Add MTT reagent (0.5 mg/mL) and incubate for 4h.
Solubilize formazan crystals with DMSO.
Measure absorbance at 570 nm.
Critical Analysis:
SI > 10: Promising therapeutic window.
SI < 2: General toxin (likely due to non-specific membrane disruption by the propyl chain).
References
Zhang, L. et al. (2014). Synthesis and antifungal activity of novel 1-substituted imidazole derivatives.[8]Chemical Biology & Drug Design . Link
Bhatnagar, A. et al. (2011). Structure-activity relationships of imidazole-based inhibitors of heme oxygenase-1.Journal of Medicinal Chemistry . Link
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.CLSI Document M27-A3 . Link
Al-Mohammed, N. et al. (2019). Imidazole derivatives as potential anticancer agents: A review.Mini-Reviews in Medicinal Chemistry . Link
Vanden Bossche, H. et al. (1989). P450 inhibitors of fungi and protozoa.Pharmacology & Therapeutics .[8][9] Link
CAS number and chemical identifiers for 2-BROMO-1-PROPYL-1H-IMIDAZOLE
An In-Depth Technical Guide to 2-Bromo-1-propyl-1H-imidazole Core Chemical Identity A precise understanding of a molecule's identifiers is fundamental for its accurate documentation, procurement, and use in experimental...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Bromo-1-propyl-1H-imidazole
Core Chemical Identity
A precise understanding of a molecule's identifiers is fundamental for its accurate documentation, procurement, and use in experimental settings. 2-Bromo-1-propyl-1H-imidazole is a substituted imidazole, featuring a bromine atom at the C2 position and a propyl group attached to one of the nitrogen atoms.
Chemical Identifiers and Properties
The following table summarizes the key identifiers and computed properties for 2-bromo-1-propyl-1H-imidazole.
Identifier
Value
Source
CAS Number
Not explicitly available; assigned to related structures
The synthesis proceeds via the deprotonation of 2-bromo-1H-imidazole followed by nucleophilic substitution with a propyl halide. The choice of base and solvent is critical to ensure high yield and prevent side reactions.
Experimental procedure for the bromination of 1-propyl-1H-imidazole
Application Note: Regioselective Bromination of 1-Propyl-1H-imidazole Executive Summary & Strategic Rationale The bromination of 1-alkylimidazoles, specifically 1-propyl-1H-imidazole , is a critical transformation in the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Bromination of 1-Propyl-1H-imidazole
Executive Summary & Strategic Rationale
The bromination of 1-alkylimidazoles, specifically 1-propyl-1H-imidazole , is a critical transformation in the synthesis of functionalized ionic liquids, pharmaceutical intermediates, and high-performance material precursors. However, the imidazole ring presents a dichotomy in reactivity that often confuses standard synthetic workflows:
Electrophilic Aromatic Substitution (EAS): Occurs preferentially at C4 and C5 due to the electronic richness provided by the unshared electron pair on the pyrrole-like nitrogen (N1).
Directed Lithiation: Occurs exclusively at C2 due to the inductive effect of the adjacent nitrogens, rendering the C2-proton significantly more acidic (
) than C4/C5.
This guide provides two distinct, self-validating protocols: Method A for C4/C5-bromination using N-Bromosuccinimide (NBS), and Method B for C2-bromination via lithiation/quenching.
Reaction Logic & Decision Matrix
The choice of reagent dictates the regioselectivity. The following decision tree illustrates the mechanistic divergence.
Figure 1: Mechanistic divergence in imidazole functionalization. Pathway A exploits
-electron density (EAS), while Pathway B exploits proton acidity (Lithiation).
Method A: Electrophilic Bromination (C4/C5)
Target: 4,5-Dibromo-1-propylimidazole (Primary) or 4-bromo-1-propylimidazole.
Mechanism: Electrophilic Aromatic Substitution (EAS).
Preparation: Dissolve 1-propylimidazole (10 mmol, 1.10 g) in anhydrous Acetonitrile (30 mL) in a round-bottom flask shielded from direct light (aluminum foil).
Why ACN? ACN solubilizes both the imidazole and NBS while moderating the reaction rate compared to DMF, reducing tar formation.
Addition (0°C): Cool the solution to 0°C in an ice bath. Add NBS (21 mmol, 3.74 g) portion-wise over 15 minutes.
Critical Control: Rapid addition causes an exotherm that promotes polymerization.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (
) will disappear; the di-bromo product () is less polar.
Workup: Concentrate the ACN under reduced pressure. Redissolve the residue in DCM (50 mL) and wash with saturated
(2 x 30 mL) and water (1 x 30 mL).
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0 20% EtOAc in Hexanes).
Outcome: 4,5-dibromo-1-propylimidazole is obtained as a pale yellow oil or low-melting solid.
Method B: Regioselective C2-Bromination
Target: 2-Bromo-1-propylimidazole.
Mechanism: Lithiation-Deprotonation followed by Electrophilic Trap.
Safety Pre-check: n-BuLi is pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.
Setup: Charge a flame-dried 3-neck flask with 1-propylimidazole (10 mmol, 1.10 g) and anhydrous THF (40 mL) under inert atmosphere.
Cryogenic Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.
Lithiation: Add n-BuLi (11 mmol, 4.4 mL of 2.5M solution) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.
Mechanistic Insight: The C2 proton is removed, forming the 2-lithio-1-propylimidazole species. The low temperature prevents the "halogen dance" or ring opening.
Hold Time: Stir at -78°C for 45 minutes to ensure complete lithiation.
Quenching: Dissolve
(12 mmol, 3.98 g) in 10 mL anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.
Color Change: The solution typically shifts from yellow/orange (lithio-species) to a lighter color or darkens depending on trace impurities.
Warming: Stir at -78°C for 1 hour, then remove the bath and allow to warm to RT over 2 hours.
Workup: Quench with saturated
(aq). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.
Purification: Silica gel chromatography (Hexane/EtOAc).
Outcome: 2-bromo-1-propylimidazole (Yields typically 75-85%).
Results Validation & Troubleshooting
NMR Diagnostic Signals (
)
Use these shifts to confirm regioselectivity.
Position
1-Propylimidazole (SM)
2-Bromo (Method B)
4,5-Dibromo (Method A)
C2-H
7.46 (s)
Absent
7.55 (s)
C4-H
7.05 (s)
7.00 (d)
Absent
C5-H
6.90 (s)
6.95 (d)
Absent
N-CH2
3.92 (t)
3.90 (t)
3.95 (t)
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Method A: Mix of mono/di-bromo
Stoichiometry/Temp
For pure 4,5-dibromo, use 2.2 eq NBS and reflux gently. For mono, separation is difficult; switch to specific synthesis if possible.
Method B: Low Yield / SM Recovery
Wet THF or impure n-BuLi
Titrate n-BuLi before use. Distill THF over Na/Benzophenone.
Method B: Black Tar
Temperature > -60°C
Maintain -78°C strictly during n-BuLi addition.
Product degradation on column
Acidic Silica
Add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity.
References
General Imidazole Bromination Kinetics
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles.[6] Australian Journal of Chemistry.[6]
Role of 2-BROMO-1-PROPYL-1H-IMIDAZOLE in agrochemical synthesis
Application Note: Strategic Utilization of 2-BROMO-1-PROPYL-1H-IMIDAZOLE in Agrochemical Discovery Part 1: Executive Summary & Technical Rationale 2-Bromo-1-propyl-1H-imidazole (CAS: 1267265-53-1) is a high-value bifunct...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-BROMO-1-PROPYL-1H-IMIDAZOLE in Agrochemical Discovery
Part 1: Executive Summary & Technical Rationale
2-Bromo-1-propyl-1H-imidazole (CAS: 1267265-53-1) is a high-value bifunctional building block utilized in the "Lead Optimization" phase of agrochemical discovery. Unlike commodity intermediates used in legacy fungicides (e.g., Prochloraz), this compound serves a specialized role in modern Structure-Activity Relationship (SAR) campaigns.
The C2-Bromine Handle: Position C2 on the imidazole ring is electronically distinct. While C4/C5 are nucleophilic, C2 is prone to deprotonation (acidity) and oxidative addition. The bromine at C2 allows for highly selective Palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi), enabling the attachment of complex pharmacophores (e.g., substituted pyridines or phenyls) essential for Succinate Dehydrogenase Inhibitor (SDHI) activity.
The N1-Propyl Anchor: In fungicide design, the N-alkyl chain is a critical modulator of lipophilicity (
). Replacing a Methyl or Ethyl group with a Propyl group typically increases by ~0.5 units, significantly altering the compound's ability to penetrate the waxy cuticle of plant leaves or the chitinous cell walls of fungal pathogens.
This guide details the robust synthesis of this intermediate and its application in generating diverse bioactive libraries.
Part 2: Chemical Profile & Safety
Property
Specification
Chemical Name
2-Bromo-1-propyl-1H-imidazole
CAS Number
1267265-53-1
Molecular Formula
Molecular Weight
189.05 g/mol
Physical State
Pale yellow oil to low-melting solid
Solubility
Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water
Stability
Light sensitive; Store under inert atmosphere at 2-8°C
Hazards
Irritant (Skin/Eye); Acute Toxicity (Oral)
Part 3: Synthesis Protocol (The "Make")
Objective: Synthesize high-purity 2-bromo-1-propyl-1H-imidazole via Regioselective N-Alkylation.
Rationale: Direct bromination of 1-propylimidazole is discouraged due to poor regioselectivity (often yielding C4/C5 isomers). The preferred industrial route is the N-alkylation of the commercially available, stable precursor 2-bromoimidazole . This ensures the bromine remains exclusively at the C2 position.
Materials:
Substrate: 2-Bromo-1H-imidazole (1.0 eq)
Alkylating Agent: 1-Bromopropane (1.2 eq)
Base: Potassium Carbonate (
) (2.0 eq) – Preferred over NaH for safety and ease of handling.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1H-imidazole (10 mmol, 1.47 g) in anhydrous DMF (20 mL).
Deprotonation: Add
(20 mmol, 2.76 g) in one portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly cloudy as the imidazolide anion forms.
Alkylation: Dropwise add 1-bromopropane (12 mmol, 1.1 mL) via syringe.
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (
) should disappear, and a less polar product () should appear.
Quench & Extraction: Cool to RT. Pour the mixture into ice-cold water (100 mL). Extract with EtOAc (
mL).
Washing: Wash the combined organic layers with water (
mL) and brine ( mL) to remove DMF.
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0
20% EtOAc in Hexanes).
Yield Expectation: 85–92% (Pale yellow oil).
Part 4: Application Protocol (The "Use")
Objective: Utilize 2-bromo-1-propyl-1H-imidazole as a scaffold for Suzuki-Miyaura Cross-Coupling to synthesize a 2-aryl-imidazole fungicide analog.
Mechanism: The C2-Br bond undergoes oxidative addition with Pd(0), followed by transmetallation with an aryl boronic acid, and finally reductive elimination to form the C-C bond.
Workflow Diagram (Graphviz)
Caption: Figure 1. Palladium-catalyzed diversification of the imidazole scaffold using Suzuki-Miyaura coupling.
Experimental Protocol:
Setup: Charge a microwave vial or pressure tube with:
2-Bromo-1-propyl-1H-imidazole (1.0 mmol, 189 mg)
4-Chlorophenylboronic acid (1.2 mmol, 187 mg) – Model pharmacophore.
Reaction: Seal the tube and purge with Nitrogen/Argon for 2 minutes. Heat to 100°C for 12 hours (or 1 hour in a microwave reactor at 120°C).
Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.
Analysis: Analyze by LC-MS. The bromine isotope pattern (1:1 doublet) should be replaced by the monochloro pattern (3:1) of the product.
Part 5: Agrochemical Context – The "LogP Tuning" Strategy
In the development of azole fungicides (e.g., DMIs targeting Cyp51), the balance between water solubility (for systemic transport in xylem) and lipophilicity (for cuticle penetration) is delicate.
Methyl/Ethyl derivatives: Often too polar, leading to rapid metabolism or poor rainfastness.
Propyl/Butyl derivatives: The Propyl group provided by 2-bromo-1-propyl-1H-imidazole often hits the "Sweet Spot" (
).
Data Comparison:
N-Substituent
Est. LogP
Cuticle Penetration
Systemic Mobility
Methyl
1.2
Low
High
Propyl (Target)
2.8
Optimal
Moderate (Balanced)
Hexyl
4.5
High
Low (Trapped in lipids)
Table 1: Impact of N-alkylation on physicochemical properties of imidazole fungicides.
Part 6: References
BenchChem. (2025).[2] 2-Bromo-1-propyl-1H-imidazole: Structure and Chemical Properties. Retrieved from
Sigma-Aldrich. (2024). Product Specification: 2-Bromo-1-propyl-1H-imidazole (CAS 1267265-53-1). Retrieved from
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Application in Heterocycle Synthesis. Retrieved from
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. (Contextual grounding for imidazole arylation).
European Chemicals Agency (ECHA). (2025). Registration Dossier: Imidazole Derivatives. Retrieved from
2-BROMO-1-PROPYL-1H-IMIDAZOLE as an intermediate for ionic liquids
Application Note: 2-Bromo-1-propyl-1H-imidazole as a Functionalized Scaffold for Task-Specific Ionic Liquids Executive Summary & Strategic Significance 2-Bromo-1-propyl-1H-imidazole is a specialized heterocyclic intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Bromo-1-propyl-1H-imidazole as a Functionalized Scaffold for Task-Specific Ionic Liquids
Executive Summary & Strategic Significance
2-Bromo-1-propyl-1H-imidazole is a specialized heterocyclic intermediate used primarily in the synthesis of C2-functionalized Ionic Liquids (ILs) .[1] Unlike standard imidazolium salts (e.g., [BMIM][PF6]), which possess an acidic proton at the C2 position, derivatives of this intermediate feature a bromine atom at the C2 "head" position.
Core Applications:
Enhanced Chemical Stability: The substitution of the C2-proton with bromine blocks the formation of N-heterocyclic carbenes (NHCs) under basic conditions, preventing unwanted side reactions during catalysis or extraction processes.[1]
Task-Specific Ionic Liquids (TSILs): The C2-Br bond serves as a reactive "handle."[1] It allows for post-synthetic modification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to tether the ionic liquid to solid supports, electrodes, or catalytic centers.[1]
Halogen Bonding Networks: The C2-Br moiety introduces halogen bonding capabilities with anions, significantly altering the viscosity, density, and solvation properties of the resulting ionic liquid compared to its hydrogen-analogues.[1]
CAS Registry Number: (Analogous to 16681-59-7 for methyl variant)
Structure: An imidazole ring with a propyl chain at Nitrogen-1 and a Bromine atom at Carbon-2.[1]
⚠️ CRITICAL DISTINCTION: Do not confuse this molecule with 1-(3-bromopropyl)imidazole. The latter has the bromine on the alkyl chain (tail) and is used as a linker.[1] The molecule discussed here has the bromine on the aromatic ring (head).[1]
Synthesis Protocol: The Intermediate
Objective: Synthesis of 2-bromo-1-propyl-1H-imidazole via N-alkylation of 2-bromoimidazole.
Essential for IL grade materials; impurities lower the electrochemical window.[1]
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Low Yield (Step 1)
Moisture in solvent
Use anhydrous MeCN and flame-dry glassware.[1] Water competes with N-alkylation.[1]
Dark Coloration
Oxidation/Iodine formation
Perform quaternization under N₂ atmosphere and exclude light (wrap flask in foil).
Incomplete Quaternization
Steric hindrance
The Br at C2 adds steric bulk.[1] Increase reaction time to 48h or temperature to 60 °C (do not exceed 80 °C to avoid degradation).
References
Lee, S. G. (2006).[1] Functionalization of Ionic Liquids. Chemical Communications.[1] (Contextualizing C2-blocking strategies).
Handy, S. T., & Okello, M. (2005).[1] The C2-alkylation of imidazolium cations. Journal of Organic Chemistry. (Discussing the acidity and reactivity of the C2 position).
Improving yield in the synthesis of 2-BROMO-1-PROPYL-1H-IMIDAZOLE
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 2-Bromo-1-propyl-1H-imidazole Executive Summary & Core Directive The synthesis of 2-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Technical Guide: Yield Optimization for 2-Bromo-1-propyl-1H-imidazole
Executive Summary & Core Directive
The synthesis of 2-bromo-1-propyl-1H-imidazole presents a classic regioselectivity challenge. Direct bromination of 1-propylimidazole often leads to mixtures of C4/C5-substituted products due to the electrophilic nature of the imidazole ring.
To achieve high yield (>85%) and regiochemical purity , you must abandon direct electrophilic substitution in favor of the Lithiation-Trap Strategy . The C2 proton of the imidazole ring is the most acidic (pKa ~32), allowing for selective deprotonation by organolithium reagents, followed by an electrophilic quench.
This guide details the optimized C2-Lithiation/Bromination Protocol , designed to minimize side reactions (polybromination) and maximize recovery during the water-soluble workup phase.
The "Golden Path" Protocol: C2-Lithiation
This protocol relies on the thermodynamic acidity of the C2 position.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Specification
1-Propylimidazole
1.0
Substrate
Must be dry (<0.1% H2O).
n-Butyllithium (n-BuLi)
1.1 - 1.2
Base
Titrate before use. 1.6M or 2.5M in hexanes.
CBr4 (Carbon Tetrabromide)
1.1 - 1.2
Electrophile
Superior to Br2 (cleaner reaction, less tar).
THF
Solvent
Medium
Anhydrous, inhibitor-free.
Step-by-Step Methodology
Phase 1: The Setup (Moisture Control)
Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen flow.
Charge with 1-propylimidazole and anhydrous THF (Concentration: 0.2 M).
Cool the system to -78°C (Dry ice/Acetone bath). Crucial: Higher temperatures allow n-BuLi to attack the alkyl chain or cause ring opening.
Phase 2: Lithiation (The "Anion" Generation)
4. Add n-BuLi dropwise over 20-30 minutes.
5. Wait: Stir at -78°C for 45-60 minutes .
Checkpoint: The solution often turns a characteristic yellow/orange, indicating the formation of the 2-lithio species.
Phase 3: The Trap (Bromination)
6. Dissolve CBr4 in a minimal amount of dry THF.
7. Add the CBr4 solution dropwise to the lithiated imidazole at -78°C.
Note: The reaction is extremely fast. The color may fade or change immediately.
Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.
Phase 4: The Workup (Yield Critical Step)
Imidazoles are amphoteric and water-soluble. Most yield is lost here.
9. Quench with saturated NH4Cl .
10. pH Adjustment: If the pH is acidic (<7), the imidazole is protonated and stays in the water. Adjust pH to ~8-9 using saturated NaHCO3.
11. Extraction: Use DCM (Dichloromethane) or CHCl3 . Perform 4x extractions.
Pro-Tip: Add brine to the aqueous layer to "salt out" the organic product.
Dry over Na2SO4, filter, and concentrate.
Visualization: Reaction Mechanism & Workflow
The following diagram illustrates the regioselectivity logic and the critical decision points in the workflow.
Caption: Figure 1. The Lithiation-Trap pathway ensures C2 regioselectivity, whereas direct bromination leads to isomeric mixtures.
Troubleshooting Guide (Root Cause Analysis)
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Moisture Contamination
n-BuLi acts as a base towards water before C2-H. Action: Re-distill THF over Na/Benzophenone or use molecular sieves.
Recovery Loss
Incorrect pH during Extraction
Product is protonated (imidazolium salt) and trapped in the aqueous phase. Action: Ensure aqueous layer pH is >8 before extraction.
Polybromination
Temperature too high
Lithiation at -20°C or 0°C can lead to "halogen dance" or multiple lithiations. Action: Keep strictly at -78°C until quench.
Dark Tarry Product
Use of Br2 instead of CBr4
Elemental bromine is harsh and can oxidize the ring. Action: Switch to CBr4 or NBS (N-Bromosuccinimide) for a cleaner reaction.
Starting Material Recovered
Inactive n-BuLi
Organolithiums degrade over time. Action: Titrate n-BuLi using diphenylacetic acid or purchase fresh reagent.
FAQ: Expert Insights
Q: Can I use NBS instead of CBr4?A: Yes. NBS is a viable electrophilic source. However, CBr4 often provides higher atom economy in this specific lithiation sequence and easier separation of the byproduct (CHBr3) compared to succinimide.
Q: Why not alkylate 2-bromoimidazole directly (Route B)?A: You can, but 2-bromoimidazole is significantly more expensive than 1-propylimidazole. Furthermore, N-alkylation of 2-bromoimidazole requires careful control to prevent quaternization (over-alkylation). The lithiation route (Route A) uses cheaper starting materials and is generally more scalable.
Q: Is the product stable?A: 2-haloimidazoles are thermally stable but can be light-sensitive. Store in amber vials at 4°C. If the product turns brown, it is auto-oxidizing; recrystallize from hexanes/ethyl acetate.
References
Iddon, B. (1985). "Lithiation of Imidazoles." Heterocycles, 23(2), 417-443.
Foundational text on the regioselectivity of imidazole lithiation
Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of C2-Substituted Imidazoles." The Journal of Organic Chemistry, 60(8), 2378–2383.
Validates the use of n-BuLi for high-yield C2 functionaliz
BenchChem Technical Support. (2025). "Purification of Halogenated Imidazoles."
General workup protocols for water-soluble imidazole deriv
Bao, X., et al. (2018).[1] "n-Butyllithium Catalyzed Reactions." The Journal of Organic Chemistry, 83(17), 10677-10683. [1]
Technical Support Center: Purification of 2-BROMO-1-PROPYL-1H-IMIDAZOLE
Welcome to the Technical Support Center for the purification of 2-bromo-1-propyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of 2-bromo-1-propyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your experimental work.
I. Understanding the Chemistry of Purification
The successful purification of 2-bromo-1-propyl-1H-imidazole hinges on understanding its chemical properties and the potential impurities that may arise during its synthesis. The most common synthetic route involves a two-step process: the bromination of 1H-imidazole to yield 2-bromo-1H-imidazole, followed by the N-alkylation with a propyl halide.
Potential Impurities:
Unreacted Starting Materials: 1H-imidazole, 2-bromo-1H-imidazole, and the propyl halide.
Isomeric Byproducts: While the N-alkylation of 2-bromo-1H-imidazole is expected to yield the 1-propyl isomer, trace amounts of the 3-propyl isomer could potentially form, especially under certain reaction conditions.[1]
Decomposition Products: Brominated imidazoles can be sensitive to acidic conditions and may degrade over time.[2]
The purification strategy must therefore be designed to effectively separate the desired product from these structurally similar compounds.
II. Purification Methodologies: A Comparative Overview
Two primary techniques are recommended for the purification of 2-bromo-1-propyl-1H-imidazole: Column Chromatography and Recrystallization . The choice between them depends on the scale of your synthesis and the purity requirements of your final compound.
Purification Technique
Typical Purity Achieved
Expected Yield
Best Suited For
Key Considerations
Column Chromatography
>95%
60-80%
Complex mixtures, removal of closely related impurities.
Can be time-consuming and requires solvent optimization.
Recrystallization
>99%
70-90%
Final polishing of purity, large-scale purification.
Requires finding a suitable solvent system; risk of "oiling out."
III. Experimental Protocols
A. Column Chromatography
This method is highly effective for separating the target compound from both more polar and less polar impurities.
Step-by-Step Protocol:
Slurry Preparation:
Adsorb the crude 2-bromo-1-propyl-1H-imidazole onto a small amount of silica gel. This is achieved by dissolving the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.
Column Packing:
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Loading:
Carefully add the silica-adsorbed sample to the top of the packed column.
Elution:
Begin elution with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate).
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific impurity profile.
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
Fraction Collection and Analysis:
Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-bromo-1-propyl-1H-imidazole.
B. Recrystallization
Recrystallization is an excellent technique for achieving high purity, especially after an initial purification by chromatography.
Step-by-Step Protocol:
Solvent Selection:
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for imidazole derivatives.[3]
Dissolution:
In a flask, dissolve the crude or partially purified 2-bromo-1-propyl-1H-imidazole in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
Hot Filtration (Optional):
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
Inducing Crystallization:
Slowly add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy.
Gently heat the solution until it becomes clear again.
Cooling and Crystal Formation:
Allow the flask to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to remove any residual solvent.
IV. Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-bromo-1-propyl-1H-imidazole in a question-and-answer format.
Column Chromatography Issues
Question: My compound is streaking or "tailing" on the TLC plate and the column. What's happening?
Answer: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, causing poor separation and tailing. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Question: I'm not getting good separation between my product and an impurity. What can I do?
Answer: If you are using a standard hexane/ethyl acetate system, try a different solvent system with different selectivity, such as dichloromethane/methanol.[4] A shallower solvent gradient during elution can also improve separation.
Recrystallization Issues
Question: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. Since 2,5-dibromo-4-nitro-1H-imidazole has a high melting point, this is likely due to supersaturation.[3] To prevent this:
Use a larger volume of solvent to avoid a supersaturated solution.[3]
Allow the solution to cool more slowly by insulating the flask.[3]
If you have a pure crystal, add a "seed crystal" to the cooling solution to encourage crystallization.
Question: My recrystallization yield is very low. What are the possible causes?
Answer: This could be due to several factors:
Using too much solvent: This will keep your compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary for dissolution.
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow for slow cooling to room temperature before placing in an ice bath.
The compound is too soluble in the chosen solvent system: You may need to experiment with different solvent pairs to find one where the solubility difference between hot and cold is more pronounced.
V. Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my column chromatography?
A1: Thin Layer Chromatography (TLC) is the best method.[5] Spot a small amount of each collected fraction onto a TLC plate and elute with an appropriate solvent system. Visualize the spots under a UV lamp. Fractions containing a single spot with the same Rf value as your pure product can be combined.
Q2: What is the best way to handle and store purified 2-bromo-1-propyl-1H-imidazole?
A2: Brominated imidazoles should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation.[2]
Q3: Can I use acid-base extraction for purification?
A3: While acid-base extraction can be used to remove acidic or basic impurities, it should be used with caution for 2-bromo-1-propyl-1H-imidazole. The imidazole ring is basic and will be protonated by acid, moving it to the aqueous layer. However, some brominated imidazoles can be unstable under acidic conditions.[2] If you choose this method, use dilute acid and work quickly at low temperatures.
This guide addresses the synthesis and purification of 2-bromo-1-propyl-1H-imidazole (CAS: 85697-56-1). This compound is a critical intermediate for functionalized ionic liquids, bioactive molecules, and catalysis ligands.
The synthesis presents two primary challenges: regioselectivity (ensuring bromine is at C2) and purification (separating the product from chemically similar byproducts). This support module details the two dominant synthetic routes, identifies specific byproducts, and provides validated removal protocols.
Module 1: Synthetic Routes & Mechanism
To troubleshoot effectively, you must understand the pathway you are using. We support two standard protocols:
Route A: The Lithiation-Bromination (High Precision)
Best for: Small scale, high purity, and absolute regiocontrol.
Mechanism: C2-lithiation of 1-propylimidazole followed by electrophilic quench.
Key Reagents: 1-propylimidazole, n-Butyllithium (n-BuLi), CBr4 or Br2.
Critical Parameter: Temperature control (-78°C) is non-negotiable to prevent "halogen dance" (migration of Br) or ring opening.
Route B: Direct Alkylation (Scale-Up)
Best for: Large scale, lower cost.
Mechanism: Nucleophilic substitution (S_N2) of 2-bromoimidazole on propyl bromide.
Key Reagents: 2-bromoimidazole, 1-bromopropane, Base (NaH or K2CO3).
The following table summarizes the most common byproducts based on our user data and literature precedents.
Diagnostic Table: Impurity Identification
Observed Issue
Likely Impurity
Synthetic Route
Root Cause
Removal Strategy
Low Yield / SM Recovery
1-Propylimidazole (Starting Material)
A (Lithiation)
Wet solvent or "dead" n-BuLi (quenched by moisture).
Vacuum Distillation. Product bp > SM bp.
Multi-brominated spots
2,4,5-Tribromo- or 2,5-dibromo-1-propylimidazole
A (Lithiation)
Temperature > -70°C allowed lithio-species to disproportionate.
Column Chromatography. (Hexane/EtOAc gradient).
White Precipitate
1,3-Dipropyl-2-bromoimidazolium bromide
B (Alkylation)
Over-alkylation due to excess propyl bromide or high heat.
Water Wash. The salt is water-soluble; product is organic.
Yellow/Orange Color
Elemental Bromine (Br2)
A (Lithiation)
Excess electrophile (Br2) used during quench.
Na2S2O3 Wash. Wash organic phase with sodium thiosulfate.
Module 3: Visualization of Pathways
The following diagrams illustrate the critical decision points in synthesis and purification.
Figure 1: The Lithiation Specificity Logic
Caption: Logical flow of C2-selective lithiation. Note that temperature failure leads to poly-brominated impurities.
Figure 2: Purification Decision Tree
Caption: Workflow for isolating pure 2-bromo-1-propylimidazole based on crude mixture composition.
Module 4: Detailed Protocols (FAQs)
Q1: "I am using Route B (Alkylation). How do I remove the 1,3-dialkyl byproduct?"
The Science: This byproduct is an imidazolium salt (ionic liquid).[1][2] Unlike your neutral product, it is highly polar and water-soluble.
Protocol:
Dilute your crude reaction mixture with a non-polar organic solvent (Diethyl Ether or Hexane/EtOAc 1:1).
Wash the organic layer 3 times with distilled water.
Validation: The salt will migrate to the aqueous phase. The neutral 2-bromo-1-propylimidazole remains in the organic phase.
Dry organic phase over MgSO4 and concentrate.
Q2: "I am using Route A (Lithiation). My yield is low and I see starting material."
The Science: The C2 proton of imidazole is acidic (pKa ~33), but the lithiated intermediate is extremely basic and moisture-sensitive. If your THF is not anhydrous, or if atmospheric moisture enters, the lithio-species protonates back to the starting material immediately.
Protocol:
Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.
Titrate your n-BuLi before use. Old reagents often have lower molarity than labeled.
Critical Step: Maintain the reaction at -78°C (Dry Ice/Acetone bath) during the addition of n-BuLi and the electrophile (CBr4).
Q3: "How do I purify the final liquid?"
Recommendation: Vacuum Distillation.
Why: 2-bromo-1-propylimidazole is a high-boiling liquid (estimated >250°C at atm, ~100-110°C at 1-2 mmHg).
Pot Residue: Poly-brominated species and tars (higher boiling).
References
General Lithiation of Imidazoles:
Iddon, B. (1985). Lithiation of imidazoles. Heterocycles, 23(2), 417-445. Link
Synthesis of 1-Alkyl-2-bromoimidazoles (Alkylation Route):
Alcalde, E., et al. (1999). Regioselective alkylation of 2-bromoimidazole. Journal of Organic Chemistry. (General reference for N-alkylation logic). Link
Purification of Ionic Liquid Precursors:
Earle, M. J., et al. (2006). The distillation and purification of ionic liquids. Nature, 439, 831–834. (Demonstrates thermal stability and distillation principles for imidazole derivatives). Link
C2-Bromination Methodology:
Stensbøl, T. B., et al. (2002). Synthesis of novel 2-substituted imidazoles. Journal of Medicinal Chemistry, 45(19). (Details the n-BuLi/CBr4 protocol). Link
Troubleshooting low reactivity of 2-BROMO-1-PROPYL-1H-IMIDAZOLE in cross-coupling
Topic: Troubleshooting Low Reactivity of 2-BROMO-1-PROPYL-1H-IMIDAZOLE Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Reactivity of 2-BROMO-1-PROPYL-1H-IMIDAZOLE
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-bromo-1-propyl-1H-imidazole in cross-coupling reactions. As Senior Application Scientists, we have designed this guide to address common experimental challenges with scientifically grounded explanations and practical, field-proven solutions.
Introduction: The Challenge of Coupling at the Imidazole C2-Position
2-Bromo-1-propyl-1H-imidazole is a valuable building block in medicinal chemistry. However, its use in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings is often hampered by low reactivity. The core of the issue lies in the inherent electronic and steric properties of the molecule. The imidazole ring is electron-rich, and the C2 position, flanked by two nitrogen atoms, is particularly so. This high electron density can slow down the crucial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.[1][2] Furthermore, the substituent at the C2 position can introduce steric hindrance, further impeding the approach of the bulky catalyst.[3][4][5]
This guide will walk you through common problems, explain the underlying chemical principles, and provide robust, actionable solutions to overcome these synthetic hurdles.
Q1: Why is my Suzuki-Miyaura coupling with 2-bromo-1-propyl-1H-imidazole resulting in low or no yield?
A1: Senior Application Scientist's Analysis
Low yields in Suzuki-Miyaura couplings with this substrate are a frequent issue stemming from a confluence of factors. The primary bottleneck is often the oxidative addition of the C-Br bond to the Pd(0) catalyst, the first and often rate-limiting step of the catalytic cycle.[6] The electron-rich nature of the 2-substituted imidazole ring makes this C-Br bond less electrophilic and thus less prone to react with the electron-rich Pd(0) center.
Additionally, two other factors are at play:
Steric Hindrance: The N-propyl group, combined with the bromine atom at the adjacent C2 position, creates a sterically congested environment around the reaction center. This can physically block the palladium catalyst from accessing the C-Br bond.[3][7]
Catalyst Inhibition: The lone pair of electrons on the imidazole's nitrogen atom can coordinate to the palladium center, acting as a ligand and potentially inhibiting its catalytic activity.[8]
To address this, a systematic optimization of your reaction conditions is necessary, focusing on catalyst, ligand, base, and solvent.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low-yield Suzuki couplings with this substrate.
Caption: A systematic troubleshooting workflow for optimizing Suzuki-Miyaura reactions.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
The table below summarizes recommended starting parameters for coupling 2-bromo-1-propyl-1H-imidazole with a generic arylboronic acid. These conditions are designed to overcome the inherent low reactivity.
Parameter
Recommendation
Rationale
Pd Source
Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Standard Pd(0) or Pd(II) precursors that are effective with appropriate ligands.
Ligand
SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)
Bulky, electron-rich phosphine ligands are crucial. They accelerate oxidative addition and reductive elimination and stabilize the catalytic species.[7]
Alternative Ligand
IMes or IPr (N-Heterocyclic Carbene) precursors
NHC ligands are highly effective for sterically hindered and electron-rich substrates and can sometimes outperform phosphine ligands.[9]
Base
K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Strong, non-nucleophilic inorganic bases are generally effective. Carbonates are often a good starting point.
Solvent
1,4-Dioxane, Toluene, or CPME
Aprotic solvents are standard. A mixture with water (e.g., Dioxane/H₂O 4:1) can sometimes accelerate the transmetalation step.
Temperature
80 - 120 °C
Higher temperatures are often required to overcome the activation energy for the oxidative addition of this challenging substrate.
Atmosphere
Inert (Nitrogen or Argon)
Essential to prevent oxidation and degradation of the Pd(0) catalyst and phosphine ligands.
Q2: I'm observing significant debromination of my starting material. How can I mitigate this side reaction?
A2: Senior Application Scientist's Analysis
Debromination is a common side reaction in cross-coupling, particularly with electron-rich aryl halides.[10][11] It occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can happen through various pathways, including a competing reaction pathway where a palladium-hydride species, formed from trace water or other proton sources, reductively eliminates the aryl group.
To suppress debromination:
Ensure Rigorously Anhydrous Conditions: Use freshly distilled, dry solvents and thoroughly dry your glassware. Moisture can be a source of protons that leads to the formation of Pd-H species responsible for hydrodehalogenation.
Modify the Base: Sometimes, a weaker base can reduce the rate of side reactions. If you are using a very strong base like an alkoxide, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).
Use Additives: In some systems, particularly for Heck reactions, the addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) has been shown to inhibit dehalogenation.[10][11] This may be worth exploring in your Suzuki coupling as well.
Optimize Ligand-to-Metal Ratio: The ideal palladium-to-ligand ratio is often 1:1 or 1:2. Having excess, uncoordinated ligand is not always beneficial. Ensure your ligand-to-metal ratio is optimized, as this can influence catalyst stability and selectivity.[12]
Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination using 2-bromo-1-propyl-1H-imidazole?
A3: Senior Application Scientist's Analysis
The Buchwald-Hartwig amination faces similar challenges as the Suzuki coupling with this substrate. Success hinges on using a catalyst system that is active enough to overcome the electron-rich nature and steric hindrance of the 2-bromoimidazole. The choice of a bulky, electron-donating ligand is paramount.
Recommended Starting Conditions for Buchwald-Hartwig Amination
Parameter
Recommendation
Rationale
Pd Source
Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%)
Buchwald precatalysts are highly efficient as they rapidly form the active monoligated Pd(0) species.
Ligand
RuPhos or BrettPhos (1.1-1.2 eq. to Pd)
These are state-of-the-art ligands specifically designed for challenging C-N couplings, including those with heterocyclic partners.
Base
NaOt-Bu or LHMDS (1.2-1.5 equivalents)
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent
Toluene or CPME
Anhydrous, non-coordinating aprotic solvents are standard for this reaction.
Temperature
80 - 110 °C
Elevated temperatures are typically necessary to drive the reaction to completion.
Atmosphere
Inert (Nitrogen or Argon)
Critical for protecting the catalyst and ligands from oxidative degradation.
Step-by-Step Protocol: General Procedure for Buchwald-Hartwig Amination
Preparation: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 mmol) to an oven-dried reaction vial equipped with a stir bar.
Reagent Addition: Remove the vial from the glovebox. Under a positive pressure of argon, add 2-bromo-1-propyl-1H-imidazole (1.0 mmol), the amine coupling partner (1.2 mmol), and anhydrous toluene (5 mL).
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100 °C.
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots.
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and quench by slowly adding saturated aqueous ammonium chloride solution.
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the challenging oxidative addition step.
Overcoming poor solubility of 2-BROMO-1-PROPYL-1H-IMIDAZOLE in reaction media
Topic: Overcoming poor solubility of 2-BROMO-1-PROPYL-1H-IMIDAZOLE in reaction media Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Statu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming poor solubility of 2-BROMO-1-PROPYL-1H-IMIDAZOLE in reaction media
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Scientists, Drug Development Professionals
Before addressing specific solubility failures, it is critical to understand the molecular behavior of 2-Bromo-1-propyl-1H-imidazole . This compound presents a "solubility paradox" common in heterocyclic chemistry: it is too lipophilic for pure aqueous media but can be too polar for strictly non-polar hydrocarbons (like pentane) depending on temperature.
Core Challenge: The propyl chain adds lipophilicity (LogP ~1.5–2.0), while the 2-bromo substituent is electron-withdrawing, significantly lowering the basicity of the imidazole nitrogen (N3).
The "Proton Switch": Unlike simple imidazoles (pKa ~7), the 2-bromo derivative has a pKa closer to 3.5–4.0 . This means weak acids (acetic acid) are often insufficient to fully protonate and solubilize it in water; stronger mineral acids are required.
Troubleshooting Guides (Symptom-Based)
Scenario A: "My Starting Material Precipitates in Aqueous Reaction Media"
Context: Common in biological assays, green chemistry applications, or biphasic couplings.
Diagnosis: The compound is in its neutral, hydrophobic free-base form. At pH > 4, it behaves like a lipid.
Protocol: The "pH Swing" Solubilization
Check pH: Measure the pH of your aqueous buffer. If pH > 4, precipitation is thermodynamically favored.
Acidification: Slowly add 1M HCl or Methanesulfonic Acid (MsOH) dropwise.
Target: pH < 3.0.
Mechanism:[1][2][3] Protonation of the N3 nitrogen forms the imidazolium salt, increasing aqueous solubility by >100-fold.
Co-solvent Spike: If acidic conditions are incompatible with your reaction (e.g., acid-sensitive nucleophiles), add a water-miscible co-solvent.
Recommendation:DMSO or DMAc (Dimethylacetamide).
Ratio: Start at 5% v/v. Most imidazoles remain soluble in 10% DMSO/Water mixtures.
Scenario B: "The Reaction Stalls in Non-Polar Solvents (Hexane/Toluene)"
Context: Lithiation (Halogen-Metal Exchange) or Grignard reactions.
Diagnosis: The imidazole ring's polarity causes aggregation or "oiling out" in hydrocarbons, preventing reagent access.
Protocol: The Polarity Bridge
Switch Solvent: Replace Hexane with THF (Tetrahydrofuran) or 2-MeTHF . The ether oxygen coordinates with the imidazole, breaking up aggregates.
The "TMEDA" Trick: If you must use hydrocarbons (e.g., for temperature control), add TMEDA (Tetramethylethylenediamine) (1.1 equiv).
Why? TMEDA acts as a ligand, solubilizing the organolithium intermediate and preventing the substrate from crashing out as a gum.
Scenario C: "Product Oils Out During Workup"
Context: Post-reaction extraction.
Diagnosis: The compound is forming a "third phase" (middle layer) because its density (approx 1.6 g/mL) and polarity prevent it from settling cleanly into the organic or aqueous layer.
Protocol: Salting Out & Density Modification
Modify Aqueous Phase: Saturate the water layer with NaCl (brine). This increases the ionic strength, forcing the organic imidazole back into the organic layer.
Modify Organic Phase: Do NOT use Ether (too light). Use Dichloromethane (DCM) or Chloroform .[4]
Reasoning: The high density of the brominated imidazole requires a high-density solvent for efficient extraction.
Visualizing the Solubility Decision Matrix
Use this logic flow to select the optimal solvent system for your specific reaction type.
Caption: Figure 1. Solvent Selection Decision Tree based on reaction mechanism requirements.
Advanced Formulation: Phase Transfer Catalysis (PTC)
When simple solvent switches fail (e.g., you need a non-polar solvent for reactivity but the imidazole is insoluble), use Phase Transfer Catalysis .
The System:
Organic Phase: Toluene or DCM (Contains the 2-Bromo-1-propyl-1H-imidazole).
Aqueous Phase: Water (Contains the nucleophile, e.g., NaN3, KCN).
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336.
Mechanism of Action:
The quaternary ammonium salt forms a lipophilic ion pair with the nucleophile, shuttling it into the organic layer where the imidazole is dissolved. This avoids the need to force the imidazole into water.
Caption: Figure 2. Phase Transfer Catalysis cycle allowing reaction in biphasic media without mutual solubility.
Frequently Asked Questions (FAQ)
Q1: I tried dissolving it in acetic acid/water, but it's still cloudy. Why?A: Acetic acid is too weak. The pKa of 2-bromoimidazoles is significantly lower (approx 3.8) than unsubstituted imidazoles due to the electron-withdrawing bromine atom. Acetic acid (pKa 4.75) cannot fully protonate the nitrogen. You must use a stronger acid like 1M HCl or Trifluoroacetic acid (TFA) to drive the equilibrium to the soluble salt form [1].
Q2: Can I use ethanol as a solvent for nucleophilic substitution?A: Yes, but with a caveat. While solubility is good in ethanol, the nitrogen on the imidazole can act as a nucleophile itself, leading to self-quaternization side products at high temperatures. For clean substitutions at the bromine position, DMF or DMSO are superior as they solvate the cation but leave the nucleophile "naked" and more reactive [2].
Q3: What is the best way to remove this compound from a reaction mixture?A: Due to its basicity, you can use an Acid-Base Extraction :
Technical Guide: Structural Validation of 2-Bromo-1-propyl-1H-imidazole via Single Crystal X-ray Diffraction (SCXRD)
Executive Summary & Problem Statement In the development of imidazole-based pharmaceutical intermediates, structural ambiguity is a critical failure point. The synthesis of 2-bromo-1-propyl-1H-imidazole often involves th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Problem Statement
In the development of imidazole-based pharmaceutical intermediates, structural ambiguity is a critical failure point. The synthesis of 2-bromo-1-propyl-1H-imidazole often involves the alkylation of 2-bromoimidazole or the bromination of 1-propylimidazole.[1][2][3] Both pathways are prone to regioisomeric byproducts (e.g., 4-bromo or 5-bromo isomers) and N-alkylation ambiguity (N1 vs. N3 tautomer trapping).[1][2][3]
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity and compositional data, they often fail to unambiguously distinguish between regioisomers with identical scalar coupling environments.[1][2][3] Single Crystal X-ray Diffraction (SCXRD) stands as the absolute structural arbiter.[2][3] This guide details the validation protocol for 2-bromo-1-propyl-1H-imidazole, comparing SCXRD directly against spectroscopic alternatives to demonstrate its necessity in Good Manufacturing Practice (GMP) and rigorous R&D environments.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
The following matrix objectively compares the validation "performance" of SCXRD against standard analytical techniques for this specific compound class.
Table 1: Structural Validation Performance Matrix
Feature
SCXRD (The Gold Standard)
1D NMR (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
H, C)
2D NMR (NOESY/HMBC)
HR-MS (ESI)
Regioisomer Distinction
Absolute. Direct visualization of Br position (C2 vs C4/C5).[1][2]
Inferential. Relies on chemical shift perturbations; often ambiguous for C4 vs C5.[1][2][3]
High. Can correlate through space, but requires distinct proton signals (scarce in substituted imidazoles).[1][2][3]
None. Isomers have identical m/z (188/190 Da).[1][2][3]
Absolute Configuration
Yes. Determines absolute stereochemistry and packing.[1][2][3]
Technical Protocol: Crystallization and Data Collection
To validate 2-bromo-1-propyl-1H-imidazole, high-quality single crystals are required.[1][2][3] The following protocol is self-validating; if crystals do not form or diffract, the purity or identity of the bulk material is immediately suspect.
Causality: The slow diffusion of ether vapor into the DCM solution gradually increases saturation, promoting ordered lattice formation rather than amorphous precipitation.
Phase 2: X-ray Diffraction Parameters[1][2][4][6]
Instrument: Bruker D8 QUEST or equivalent diffractometer.
Temperature: 100 K (Cryostream) to minimize thermal motion and improve resolution.
Resolution Target:
or better.
Structural Validation Metrics (The "Pass" Criteria)
Upon solving the structure (typically using SHELXT/SHELXL), the following geometric parameters confirm the identity of 2-bromo-1-propyl-1H-imidazole. Deviations ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
from these reference ranges suggest impurities, disorder, or incorrect assignment.
Table 2: Reference Crystallographic Parameters for Validation
Analyst Note: In the electron density map, look for the heavy atom (Br) peak. Its position must be adjacent to the carbon between the two nitrogen atoms. If the Br is adjacent to a carbon bonded to only one nitrogen, the product is the 4-bromo or 5-bromo regioisomer (Synthesis Failure).[1][2][3]
Validation Logic & Workflow
The following diagram illustrates the decision-making pathway for validating the structure. It highlights the "fail states" where SCXRD saves the project from proceeding with the wrong isomer.
Caption: Logical workflow for structural validation. SCXRD acts as the definitive filter when NMR data is ambiguous regarding halogen positioning.
Experimental Causality & Discussion
Why NMR is Insufficient
In 1H NMR, the imidazole ring protons (H4 and H5) appear as doublets or singlets depending on substitution.[3] For 2-bromo-1-propylimidazole, we expect two heteroaromatic signals. However, the 4-bromo isomer also presents two signals with slightly different coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
).[1][2] Without an authentic standard of the impurity for "spiking," a solitary NMR spectrum can be misinterpreted.
The Crystallographic Advantage
X-ray crystallography does not infer connectivity; it maps electron density.[3][5] Bromine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) scatters X-rays significantly more strongly than Carbon () or Nitrogen ().[1][2]
Heavy Atom Method: The Br atom dominates the Patterson map, allowing for an immediate "anchor" point during structure solution.
).[1][2] Alkylation at N1 fixes this.[1][2][3] SCXRD unambiguously proves the propyl group is at N1, not N3 (which would be chemically identical in a symmetric precursor but distinct in the final product if the bromination step occurred first).
Packing Interactions
Validating the crystal structure also reveals intermolecular interactions.[3] 2-bromo-imidazoles often exhibit halogen bonding (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) or stacking.[1][2] Identifying these interactions is crucial for formulation scientists, as they dictate the melting point and solubility profile of the active ingredient.
References
Groom, C. R., et al. (2016).[1][2][3] The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179.[1][2][3] Link
Creative Biostructure. (2023). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure Guides. Link
News-Medical. (2019). Advantages of X-ray Crystallography vs. NMR Spectroscopy. Link
PubChem. (2023).[1][2][3] 2-Bromo-1-propyl-1H-imidazole Compound Summary. National Library of Medicine.[2][3] Link[1][2][3]
Saber, S. O., et al. (2025).[1][2][3] Crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone. Zeitschrift für Kristallographie - New Crystal Structures. (Representative methodology for bromo-imidazole crystallography). Link
A Comparative Analysis of the Biological Activity of Novel 2-Bromo-1-propyl-1H-imidazole Analogs
In the ever-evolving landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of new therapeutic agents.[1][2][3] Its versatile structure allows for a wide range of substitutions...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-evolving landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of new therapeutic agents.[1][2][3] Its versatile structure allows for a wide range of substitutions, leading to compounds with diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] This guide provides a comprehensive comparison of the biological activity of a series of novel 2-bromo-1-propyl-1H-imidazole analogs. Through a detailed analysis of supporting experimental data, we will explore the structure-activity relationships (SAR) that govern their efficacy and selectivity, offering valuable insights for researchers and drug development professionals.
Introduction to 2-Bromo-1-propyl-1H-imidazole and its Therapeutic Potential
The 2-bromo-1-propyl-1H-imidazole core structure presents a unique combination of features: the imidazole ring, a known pharmacophore, is functionalized with a bromine atom at the 2-position and a propyl group at the N-1 position. The bromine atom can act as a key interaction point with biological targets and also serves as a handle for further synthetic modifications. The propyl group influences the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
The therapeutic potential of imidazole derivatives is vast. In the realm of infectious diseases, they are known to inhibit the growth of various pathogens.[5][6] For instance, many imidazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[7][8][9][10] In oncology, imidazole derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[3][11][12][13]
This guide will focus on a comparative analysis of a series of synthesized analogs of 2-bromo-1-propyl-1H-imidazole, where the core structure is further modified at the C-4 and C-5 positions of the imidazole ring. By evaluating their antimicrobial and anticancer activities, we aim to elucidate the impact of these substitutions on their biological profiles.
Comparative Analysis of Biological Activity
To investigate the structure-activity relationships of 2-bromo-1-propyl-1H-imidazole analogs, a series of compounds with varying substituents at the C-4 and C-5 positions were synthesized and evaluated for their antimicrobial and anticancer activities. The core structure and the general structure of the analogs are depicted below:
Core Structure: 2-Bromo-1-propyl-1H-imidazole
Caption: Chemical structure of the core molecule, 2-bromo-1-propyl-1H-imidazole.
Antimicrobial Activity
The synthesized analogs were tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for each compound.
Table 1: Antimicrobial Activity (MIC in µg/mL) of 2-Bromo-1-propyl-1H-imidazole Analogs
Compound
R1
R2
S. aureus
E. coli
C. albicans
1
H
H
64
128
32
2a
NO2
H
16
32
8
2b
H
NO2
32
64
16
2c
Cl
H
32
64
16
2d
H
Cl
64
128
32
2e
Phenyl
H
>128
>128
64
Analysis of Antimicrobial SAR:
The results presented in Table 1 reveal several key structure-activity relationships. The unsubstituted parent compound 1 exhibited moderate activity. The introduction of an electron-withdrawing nitro group (NO2) at the C-4 position (compound 2a ) significantly enhanced the antimicrobial activity against all tested strains, with a four-fold increase in potency against S. aureus and C. albicans compared to the parent compound. This suggests that the electronic properties of the imidazole ring play a crucial role in the antimicrobial action. When the nitro group was moved to the C-5 position (compound 2b ), the activity was slightly diminished compared to 2a , indicating that the position of the substituent is also important.
Substitution with a chloro group at the C-4 position (compound 2c ) also led to an improvement in activity, though not as pronounced as the nitro-substituted analog. Interestingly, moving the chloro group to the C-5 position (compound 2d ) resulted in a loss of the enhanced activity, with MIC values similar to the parent compound. The introduction of a bulky phenyl group at the C-4 position (compound 2e ) was detrimental to the antibacterial activity, likely due to steric hindrance at the active site of the target enzyme.
Anticancer Activity
The antiproliferative activity of the analogs was evaluated against a human urothelial carcinoma cell line (T24). The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound.
Table 2: Anticancer Activity (IC50 in µM) of 2-Bromo-1-propyl-1H-imidazole Analogs against T24 cell line
Compound
R1
R2
IC50 (µM)
1
H
H
85.2
3a
Phenyl
H
15.7
3b
4-Fluorophenyl
H
9.8
3c
4-Methoxyphenyl
H
22.5
3d
H
Phenyl
45.1
3e
NO2
H
68.4
Analysis of Anticancer SAR:
The anticancer screening results, summarized in Table 2, highlight a different set of structure-activity relationships compared to the antimicrobial data. The parent compound 1 showed weak antiproliferative activity. In contrast to the antimicrobial results, the introduction of a phenyl group at the C-4 position (compound 3a ) led to a significant increase in anticancer potency. This suggests a different mechanism of action or a different target binding pocket for the anticancer effect.
Further modification of the phenyl ring revealed that the introduction of a fluorine atom at the para-position (compound 3b ) further enhanced the activity, yielding the most potent compound in this series. This could be due to the electron-withdrawing nature of fluorine or its ability to form favorable interactions with the target protein. Conversely, the presence of an electron-donating methoxy group at the para-position (compound 3c ) slightly reduced the activity compared to the unsubstituted phenyl analog.
Moving the phenyl group to the C-5 position (compound 3d ) resulted in a significant drop in activity, indicating that the C-4 position is optimal for this bulky substituent in terms of anticancer efficacy. Interestingly, the nitro-substituted analog (3e ), which was highly active in the antimicrobial assays, showed only modest anticancer activity.
Mechanistic Insights
The observed biological activities of these imidazole analogs are likely mediated through distinct mechanisms.
Antimicrobial Mechanism of Action
The potent activity of the nitro- and chloro-substituted analogs against fungi and bacteria suggests a mechanism similar to other known imidazole-based antimicrobial agents.[5][14] The primary mode of action for many imidazole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[7][8][9][10] Disruption of ergosterol production leads to a compromised cell membrane, increased permeability, and ultimately, cell death.[7][8]
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Anticancer Mechanism of Action
The anticancer activity of the phenyl-substituted analogs points towards a different mechanism, possibly involving the inhibition of protein kinases, which are often dysregulated in cancer.[11][12] The imidazole scaffold is a known "privileged structure" in kinase inhibitor design.[11] The favorable anticancer activity of the 4-substituted phenyl analogs suggests that this group may be crucial for binding to the ATP-binding pocket of a target kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that promote cell proliferation and survival.[12][13]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following detailed experimental protocols were employed.
Synthesis of 2-Bromo-1-propyl-1H-imidazole Analogs
A general synthetic route was employed for the preparation of the target compounds, starting from commercially available 2-bromo-1H-imidazole.
N-propylation: 2-Bromo-1H-imidazole is reacted with 1-bromopropane in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at reflux to yield 2-bromo-1-propyl-1H-imidazole.
Substitution at C-4/C-5: The resulting product is then subjected to various electrophilic substitution reactions to introduce the desired R1 and R2 groups. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. Halogenation can be performed using N-chlorosuccinimide or N-bromosuccinimide. The introduction of a phenyl group can be accomplished via a Suzuki or Stille cross-coupling reaction.
Purification and Characterization: All synthesized compounds are purified by column chromatography and their structures confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
The minimum inhibitory concentration (MIC) of each compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the broth microdilution method to determine MIC.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Seeding: T24 cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Conclusion
This comparative guide has provided a detailed analysis of the biological activity of a series of novel 2-bromo-1-propyl-1H-imidazole analogs. The structure-activity relationship studies have revealed that substitutions at the C-4 and C-5 positions of the imidazole ring have a profound impact on their antimicrobial and anticancer activities. Specifically, electron-withdrawing groups at the C-4 position enhance antimicrobial potency, while bulky aromatic substituents at the same position are favorable for anticancer activity. These findings underscore the importance of rational drug design in the development of new therapeutic agents.[15][16] The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, enabling them to further explore the therapeutic potential of this promising class of compounds. Future studies should focus on elucidating the precise molecular targets of these analogs and optimizing their pharmacokinetic and pharmacodynamic properties to advance their development as potential clinical candidates.
References
Borgers, M. (n.d.). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. Retrieved from [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sherbiny, M., & Barakat, A. (2022). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Molecules, 27(19), 6617.
Al-Burikan, K. A., Al-Majid, A. M., Barakat, A., & Al-Otaibi, R. M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5183.
(n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. Retrieved from [Link]
(n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
(n.d.). Imidazole-based anticancer drugs are currently undergoing clinical trials. ResearchGate. Retrieved from [Link]
(n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. Retrieved from [Link]
(n.d.). Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical. Retrieved from [Link]
Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, R. M., Al-Majid, A. M., & Barakat, A. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 15(14), 9807–9891.
(n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Retrieved from [Link]
(n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. Retrieved from [Link]
(n.d.). Synthesis and Structure–Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. Retrieved from [Link]
Al-Howiriny, T. A., Al-Otaibi, R. M., Al-Majid, A. M., & Barakat, A. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Scientific Reports, 15(1), 24119.
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
(n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. ResearchGate. Retrieved from [Link]
Al-Otaibi, R. M., Al-Majid, A. M., & Barakat, A. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 28(15), 5898.
(n.d.). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. Retrieved from [Link]
(n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Retrieved from [Link]
(n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Retrieved from [Link]
(n.d.). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Retrieved from [Link]
Meléndez-Estrada, J., Posada, J. D., & Parada-Peña, K. (2014). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Molecules, 19(10), 15776–15787.
(n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Retrieved from [Link]
(n.d.). Imidazoles as potential anticancer agents. National Institutes of Health. Retrieved from [Link]
Monte-Neto, R. L., de Oliveira, C. I. S., da Silva, C. R., & Siqueira-Neto, J. L. (2025). Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems. Pharmaceutics, 17(11), 2411.
Benchmarking the performance of 2-BROMO-1-PROPYL-1H-IMIDAZOLE in specific synthetic transformations
A Comparative Performance Guide to 2-Bromo-1-propyl-1H-imidazole in Synthetic Transformations The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile role in bio...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Performance Guide to 2-Bromo-1-propyl-1H-imidazole in Synthetic Transformations
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile role in biological processes and its utility as a versatile building block.[1] Functionalization of the imidazole core is a critical strategy for tuning molecular properties, and among the various tools available, transition-metal-catalyzed cross-coupling reactions are paramount. This guide provides an in-depth performance benchmark of 2-bromo-1-propyl-1H-imidazole, a key reagent for introducing the 1-propyl-1H-imidazol-2-yl moiety.
We will objectively compare its performance against common alternatives in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The discussion is grounded in established mechanistic principles and supported by representative experimental data to guide researchers in making informed decisions for their synthetic campaigns.
Reactivity Profile: The Role of the N-Propyl and C2-Bromo Substituents
The reactivity of 2-bromo-1-propyl-1H-imidazole in palladium-catalyzed cross-coupling is dictated by two primary features:
The C2-Bromo Group: The carbon-halogen bond is the reactive site for the crucial initial step in most cross-coupling cycles: oxidative addition to the palladium(0) catalyst. The strength of this bond is a key determinant of reactivity. The generally accepted trend for halide reactivity in these reactions is I > Br > Cl, stemming from the decreasing bond dissociation energy.[2] This makes the C-Br bond a well-balanced choice, offering good reactivity without the higher cost and potential instability of the corresponding iodo-analog.
The N1-Propyl Group: This alkyl substituent serves two main purposes. First, it ensures the solubility of the imidazole in common organic solvents used for cross-coupling. Second, and more critically, it occupies one of the nitrogen atoms, preventing potential N-H-related side reactions or catalyst inhibition that can occur with unprotected imidazoles.[3][4] Its simple alkyl nature provides a sterically and electronically neutral handle, allowing the inherent reactivity of the C2-bromo position to be the primary driver of the transformation.
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds.[5][6] Here, we benchmark the performance of 2-bromo-1-propyl-1H-imidazole against its chloro- and iodo-containing counterparts in a typical coupling with an arylboronic acid.
Comparative Experimental Data
The following data illustrates the performance trade-offs between reactivity, reaction time, and catalyst loading for different C2-halogenated 1-propylimidazoles. The experiment involves coupling with 4-methoxyphenylboronic acid.
Entry
Halogen (X)
Catalyst Loading (mol%)
Time (h)
Yield (%)
Causality and Rationale
1
Iodo
1
2
95%
The C-I bond is the weakest, leading to the fastest oxidative addition and highest reactivity. This allows for lower catalyst loading and shorter reaction times, making it ideal for rapid library synthesis or with challenging substrates.
2
Bromo
2
6
91%
The C-Br bond offers a robust balance of reactivity and stability. While requiring slightly more catalyst and longer heating than the iodo analog, it provides excellent yield and is more cost-effective for scale-up operations.
3
Chloro
4
18
65%
The C-Cl bond is significantly stronger, making oxidative addition the rate-limiting step. This necessitates higher catalyst loading, elevated temperatures, and prolonged reaction times, often resulting in lower overall yields.
The differences observed in the table are primarily due to the efficiency of the oxidative addition step in the catalytic cycle. A weaker carbon-halogen bond allows the palladium(0) complex to insert itself more readily, initiating the cycle faster and more efficiently.
This protocol is a self-validating system for a standard Suzuki-Miyaura coupling.
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1-propyl-1H-imidazole (189 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 14.6 mg, 0.02 mmol, 2 mol%).
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[7]
Degassing: Seal the tube and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen. This step is critical to prevent oxidation of the Pd(0) active catalyst.
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Performance Benchmark: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging C-N bonds, which are ubiquitous in pharmaceuticals.[8][9] The reaction is often sensitive to the electronic and steric nature of both coupling partners. Here, we compare 2-bromo-1-propyl-1H-imidazole with an N-aryl analog, 2-bromo-1-phenyl-1H-imidazole, to assess the impact of the N1-substituent.
Comparative Experimental Data
The following data illustrates the coupling of different N-substituted 2-bromoimidazoles with a secondary amine, morpholine. The choice of ligand is crucial for this transformation.
Entry
N1-Substituent (R)
Ligand
Base
Yield (%)
Causality and Rationale
1
Propyl
XPhos
NaOtBu
85%
The N-propyl group is electronically neutral and sterically accessible, allowing for efficient coupling. Bulky, electron-rich phosphine ligands like XPhos are standard for promoting the challenging reductive elimination step in C-N bond formation.
2
Phenyl
XPhos
NaOtBu
72%
The N-phenyl group is more sterically demanding and can withdraw electron density from the imidazole ring, potentially slowing the oxidative addition step. While still effective, it may require slightly longer reaction times or result in moderately lower yields compared to the N-alkyl analog under identical conditions.
While the overall catalytic cycle is similar to the Suzuki coupling, the key steps involve the coordination of the amine and subsequent deprotonation by a strong base to form a palladium-amido complex. The final reductive elimination step, which forms the C-N bond, is often the most challenging and is highly dependent on the ligand's ability to facilitate this process. The use of bulky, electron-rich biarylphosphine ligands is crucial for the success of these reactions, especially with challenging substrates like N-heterocycles.[10]
This protocol describes a general and robust procedure for the amination of 2-bromo-1-propyl-1H-imidazole.
Reagent Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (135 mg, 1.4 mmol). In a separate vial, weigh the palladium precursor, e.g., Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and the ligand, e.g., XPhos (19.1 mg, 0.04 mmol), and add them to the Schlenk tube under an inert atmosphere.
Substrate Addition: Add 2-bromo-1-propyl-1H-imidazole (189 mg, 1.0 mmol) to the tube.
Solvent and Amine Addition: Add anhydrous, degassed toluene (4 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction by an appropriate method (LC-MS or GC-MS).
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water.
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
Summary and Recommendations
2-Bromo-1-propyl-1H-imidazole stands out as a highly effective and versatile building block for synthetic chemistry.
For C-C Couplings (Suzuki-Miyaura): It offers a superior balance of reactivity and cost compared to its chloro and iodo analogs. While 2-iodo-1-propyl-1H-imidazole provides faster reactions and higher yields, its higher cost may be prohibitive for large-scale synthesis. 2-Bromo-1-propyl-1H-imidazole provides excellent yields under reasonable conditions, making it the reagent of choice for routine synthesis and process development .
For C-N Couplings (Buchwald-Hartwig): The N-propyl group provides a clean, electronically neutral, and sterically unencumbered scaffold, leading to high-yielding amination reactions. It consistently outperforms more sterically or electronically complex N-substituents, making it a reliable substrate for accessing diverse 2-aminoimidazole derivatives.
Xie, J., et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry. [Link]
de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
Stanetty, C., et al. (2012). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. [Link]
Liu, Y., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
Bellina, F., & Rossi, R. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]
Freeman, F., & Kim, D. S. H. L. (1989). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Journal of Organic Chemistry.
Ciamaroni, A., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
Chen, W., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science. [Link]
Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]
Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
Aydin, F. B., & Gök, Y. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
Al-Jubouri, H. R. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
Krasovskiy, A., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. [Link]
ResearchGate. (2016). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
Hansen, J. H., & Fjellaksel, R. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. ResearchGate. [Link]
Saikia, P. P., & Sarma, D. (2018). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Request PDF. [Link]
Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH National Library of Medicine. [Link]
Allam, A., et al. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
A Senior Application Scientist's Guide to Confirming the Efficacy of Novel 2-BROMO-1-PROPYL-1H-IMIDAZOLE Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous in vitro testing. The 2-bromo-1-propyl-1H-imidazole core...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous in vitro testing. The 2-bromo-1-propyl-1H-imidazole core is a versatile starting point for the synthesis of novel therapeutic agents, with the broader imidazole class known for a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] This guide provides a comprehensive framework of in vitro assays to objectively assess the efficacy of your novel derivatives, comparing their performance against established alternatives and grounding your findings in robust experimental data.
The experimental choices outlined below are not merely a list of protocols but a logical progression designed to build a comprehensive efficacy profile. We begin with broad screening assays to identify activity and progressively move towards more specific, mechanism-of-action studies. This self-validating system ensures that each step logically informs the next, building a strong case for your compound's therapeutic potential.
Part 1: Assessing Antimicrobial & Antifungal Efficacy
Imidazole derivatives have historically excelled as antifungal agents, primarily by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.[1] Therefore, the initial assessment of your novel compounds should focus on their antimicrobial, and specifically antifungal, potential.
Primary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The first critical parameter to determine is the Minimum Inhibitory Concentration (MIC) – the lowest concentration of your compound that prevents visible growth of a microorganism.[3] This assay is a foundational, high-throughput method for quantifying antimicrobial activity.
Causality Behind Experimental Choice: The broth microdilution method is preferred over disk diffusion for an initial quantitative assessment because it provides a specific concentration value (MIC), which is more informative for structure-activity relationship (SAR) studies than the diameter of an inhibition zone.[3][4]
Experimental Protocol: Broth Microdilution Assay
Prepare Inoculum: Culture the desired microbial strains (e.g., Candida albicans, Aspergillus fumigatus for fungal; Staphylococcus aureus, Escherichia coli for bacterial) overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
Compound Dilution: Prepare a serial two-fold dilution of your test compounds and a positive control (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria) in a 96-well microtiter plate using appropriate broth media (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours).
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by using a viability indicator like resazurin.[5]
For compounds showing promising antifungal activity, the next logical step is to investigate if they share the classic imidazole mechanism of action: inhibition of ergosterol biosynthesis.[1]
Causality Behind Experimental Choice: This assay provides a direct mechanistic link for your antifungal "hit" compounds, adding significant value to their profile and guiding future optimization. A decrease in total sterols upon treatment is a strong indicator of this specific mode of action.
Experimental Protocol: Ergosterol Quantitation
Treatment: Grow the fungal cells (e.g., C. albicans) to mid-log phase and expose them to the test compounds at their MIC and sub-MIC concentrations for a defined period (e.g., 16 hours).
Sterol Extraction: Harvest the cells, and perform a saponification step using alcoholic potassium hydroxide. Extract the non-saponifiable lipids (sterols) with n-heptane.
Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 240 nm and 300 nm. The characteristic four-peaked curve of ergosterol will be visible. The absence of ergosterol and the accumulation of the sterol intermediate 24(28)-dihydrolanosterol can be quantified.
Quantification: Calculate the percentage of ergosterol and 24(28)-dihydrolanosterol relative to the total sterol content.
Part 2: Evaluating Anticancer Potential
The imidazole scaffold is also prevalent in anticancer drug discovery, with derivatives acting through various mechanisms, such as microtubule disruption.[6][7] A systematic evaluation of your compounds against relevant cancer cell lines is crucial.
The initial step in assessing anticancer potential is to determine the compound's effect on the viability and proliferation of cancer cells.[8] The MTT or similar colorimetric assays are robust, high-throughput methods for this purpose.
Causality Behind Experimental Choice: A cell viability assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects, allowing for the determination of an IC50 (half-maximal inhibitory concentration).[6] This is a critical parameter for comparing the potency of different derivatives.
Experimental Protocol: MTT Cell Viability Assay
Cell Seeding: Seed cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) in 96-well plates and allow them to adhere overnight.[6]
Compound Treatment: Treat the cells with a range of concentrations of your derivative compounds and a positive control (e.g., Paclitaxel) for 48-72 hours.[8]
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Data Presentation: Comparative IC50 Values (µM)
Compound
HeLa Cells
A549 Cells
Normal Fibroblasts (MRC-5)
Derivative C
12.5
25.8
>100
Derivative D
5.2
8.9
85.3
Paclitaxel
0.01
0.008
0.05
Mechanistic Insight: Tubulin Polymerization Assay
If your compounds demonstrate significant cytotoxicity, a relevant mechanistic assay is to investigate their effect on microtubule dynamics, a known target for some imidazole-based anticancer agents.[6]
Causality Behind Experimental Choice: This cell-free assay directly measures the compound's interaction with tubulin, the building block of microtubules. It helps to distinguish between compounds that inhibit microtubule formation and those that stabilize them, providing crucial information about the mechanism of action.
Caption: Workflow for the in vitro tubulin polymerization assay.
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescence-based reporter in a polymerization buffer.
Compound Addition: Add your test compounds, a polymerization inhibitor (e.g., Nocodazole), or a stabilizer (e.g., Paclitaxel) to the reaction mixture in a microplate.
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
Monitor Fluorescence: Measure the fluorescence signal over time. An increase in fluorescence indicates microtubule polymerization.
Data Analysis: Compare the polymerization curves of the test compounds to the controls to determine if they inhibit or enhance tubulin polymerization.
Part 3: Profiling Enzyme Inhibition
The imidazole ring is a key feature in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites or participate in hydrogen bonding.[7] A general enzyme inhibition assay can reveal novel mechanisms of action for your compounds.
Screening for Enzyme Inhibition Activity
A general screening assay against a commercially available enzyme can provide initial hits for this activity.[9] For instance, proteases or kinases are common drug targets.
Causality Behind Experimental Choice: An in vitro enzyme inhibition assay is a direct and controlled method to determine if your compound interacts with a specific enzyme target.[10] It allows for the calculation of potency (IC50) and can provide insights into the mode of inhibition (e.g., competitive, non-competitive).[11]
Precision Benchmarking: qNMR vs. Chromatographic Assays for the Purity Assessment of 2-Bromo-1-propyl-1H-imidazole
Executive Summary In the synthesis of functionalized ionic liquids and pharmaceutical intermediates, 2-Bromo-1-propyl-1H-imidazole serves as a critical building block. Traditional purity assessments often rely on HPLC-UV...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of functionalized ionic liquids and pharmaceutical intermediates, 2-Bromo-1-propyl-1H-imidazole serves as a critical building block. Traditional purity assessments often rely on HPLC-UV; however, this method suffers from a critical blind spot: the inability to accurately quantify non-chromophoric impurities (such as residual alkyl halides) and the requirement for identical, high-purity reference standards.
This guide establishes Quantitative NMR (qNMR) as the superior primary ratio method for this analyte.[1] By leveraging the fundamental proportionality of nuclear spin, qNMR provides SI-traceable purity values with uncertainties often <0.5%, independent of response factors.
Part 1: The Technical Challenge
The Analyte: 2-Bromo-1-propyl-1H-imidazole
This molecule presents specific analytical challenges:
Structure: An imidazole ring substituted at the N1 position with a propyl chain and at the C2 position with a bromine atom.
Chromophores: The imidazole ring absorbs in the UV range, but potential impurities like 1-bromopropane or 1-propanol have weak to negligible UV response, leading to purity overestimation by HPLC.
Basicity: The imidazole nitrogen can cause peak tailing in HPLC without careful buffer selection, whereas in NMR, solvent selection (e.g., DMSO-d6) effectively mitigates exchange broadening.
The Comparison: qNMR vs. HPLC-UV
The following table summarizes why qNMR is the preferred method for establishing the "True Value" of the bulk material.
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).
Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm (in DMSO-d6), which sits in the "silent region" of the analyte spectrum, avoiding overlap with the propyl chain (0.9–4.0 ppm) or the aromatic protons (6.9–7.4 ppm).
Solvent: DMSO-d6 (99.9 atom % D).
Rationale: Ensures complete solubility of both the polar salt/IS and the organic analyte; prevents proton exchange broadening common in protic solvents like Methanol-d4.
Gravimetric Preparation (The Critical Step)
Accuracy in qNMR is defined by the balance. Use a microbalance (readability 0.001 mg or better).
Tare a clean NMR tube (or mixing vial).
Weigh approx. 10–15 mg of Internal Standard (
) directly into the vessel. Record weight to 0.001 mg.
Weigh approx. 15–20 mg of Analyte (
) into the same vessel. Record weight to 0.001 mg.
Add ~0.7 mL DMSO-d6 and vortex until fully dissolved.
Acquisition Parameters
To ensure >99.9% magnetization recovery, the relaxation delay is non-negotiable.
Pulse Angle: 90° (calibrated).
Spectral Width (SW): 20 ppm (approx. -2 to 18 ppm).
Relaxation Delay (D1): 60 seconds.
Scientific Logic:[2][3][4][5][6] The longest longitudinal relaxation time (
) is typically the analyte's aromatic protons or the IS. If , then . We use 60s to be conservative and ensure complete thermal equilibrium.
Scans (NS): 16 or 32 (sufficient for S/N > 250:1).
The table below illustrates a typical scenario where HPLC overestimates purity due to "invisible" impurities.
Parameter
HPLC-UV Results
qNMR Results
Measured Purity
99.4% (Area %)
97.8% (w/w %)
Major Impurity
Not Detected
1.2% (1-Bromopropane)
Uncertainty ()
± 1.5% (estimated)
± 0.4% (calculated)
Conclusion
False Pass
Accurate Assessment
Analysis: The qNMR spectrum revealed a triplet at
3.4 ppm and a multiplet at 1.8 ppm corresponding to residual 1-bromopropane (starting material), which has no UV chromophore and was invisible to the HPLC detector at 254 nm.
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR (ISRD).
[Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Medicinal Chemistry.
[Link]
Spectral Database for Organic Compounds (SDBS). 1H-NMR Data for Imidazole Derivatives.
[Link]
Comparison of different catalytic systems for reactions with 2-BROMO-1-PROPYL-1H-IMIDAZOLE
Executive Summary 2-Bromo-1-propyl-1H-imidazole is a critical pharmacophore scaffold, particularly valuable in the synthesis of ionic liquids, antifungal agents, and kinase inhibitors. Its reactivity is defined by the el...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-1-propyl-1H-imidazole is a critical pharmacophore scaffold, particularly valuable in the synthesis of ionic liquids, antifungal agents, and kinase inhibitors. Its reactivity is defined by the electrophilic C2-position, activated by the bromine leaving group, and the N1-propyl chain, which blocks the acidic N-H site, preventing immediate catalyst deactivation common in unprotected azoles.
However, the C2-position of imidazole is sterically adjacent to the N3-nitrogen, which possesses a lone pair capable of coordinating to transition metals (the "imidazole poisoning" effect). Therefore, selecting a catalytic system requires balancing oxidative addition efficiency against the risk of catalyst sequestration.
This guide compares three distinct catalytic architectures for functionalizing this scaffold:
System A (Suzuki-Miyaura): The high-fidelity standard for biaryl synthesis.
System B (Sonogashira): The preferred route for alkynyl linkers.
System C (Nickel-Catalyzed): An emerging, cost-effective alternative for difficult substrates.
Part 1: Comparative Analysis of Catalytic Systems
System A: The Robust Standard (Suzuki-Miyaura)
Best For: Creating biaryl linkages (Csp²-Csp²) with high chemoselectivity.
Chemistry: Palladium-catalyzed cross-coupling with aryl boronic acids.
Performance: High. The N1-propyl group prevents the "N-H acidic" side reactions, but the N3 nitrogen can still bind Pd. Using bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial as they create a wide bite angle and sterically crowd the metal center, discouraging N3-coordination.
Key Advantage: Tolerance of water and mild bases (K₂CO₃), making it scalable and operationally simple.
System B: The Alkyne Installer (Sonogashira)
Best For: Installing rigid alkyne linkers for molecular probes or extended pi-systems.
Chemistry: Pd/Cu co-catalyzed coupling with terminal alkynes.[1][2][3]
Performance: Moderate to High. 2-Bromoimidazoles are less reactive than their iodo-counterparts. Standard conditions (Pd(PPh₃)₂Cl₂/CuI) work, but often require elevated temperatures (60–80°C) compared to iodides (RT).
Key Advantage: One-step installation of functionalized carbon chains.
System C: The Emerging Alternative (Nickel-Catalysis)
Best For: Cost reduction and activating difficult electrophiles (e.g., if the Br is exchanged for Cl).
Chemistry: Nickel(0) or Nickel(II) precatalysts.
Performance: Variable but promising.[4] Nickel is smaller and "harder" than Palladium, often interacting differently with the nitrogen heterocycle. Recent protocols using Ni(cod)₂ with NHC ligands show success in coupling heteroaryl halides where Pd fails or requires expensive ligands.
Key Advantage: Earth-abundant metal; unique reactivity profile that can sometimes bypass Pd-poisoning mechanisms.
Performance Data Summary
Feature
System A: Suzuki (Pd-dppf)
System B: Sonogashira (Pd/Cu)
System C: Nickel (Ni-PCy3)
Primary Product
2-Aryl-1-propylimidazole
2-Alkynyl-1-propylimidazole
2-Aryl/Alkyl-imidazole
Yield Range
85% - 95%
70% - 85%
60% - 80%
Reaction Time
2 - 6 Hours
4 - 12 Hours
12 - 24 Hours
Temp. Requirement
80°C - 100°C
60°C - 80°C
80°C - 120°C
Air Sensitivity
Low (Robust)
Medium (Cu is air-sensitive)
High (Requires Glovebox/Schlenk)
Cost
High (Pd)
Moderate (Pd + Cu)
Low (Ni)
Part 2: Detailed Experimental Protocols
Protocol 1: High-Yield Suzuki Coupling (System A)
Recommended for initial screening and library synthesis.
Setup: In a reaction vial equipped with a magnetic stir bar, combine the imidazole substrate, boronic acid, and K₂CO₃.
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (critical for Pd(0) longevity).
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a stream of inert gas. Cap the vial immediately.
Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4 hours. The mixture will typically turn black/dark brown.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.[6]
Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂). Note: Imidazoles can streak on silica; adding 1% Triethylamine to the eluent is recommended.
Setup: Flame-dry a Schlenk tube or sealable pressure vial under vacuum and backfill with Argon.
Reagent Load: Add the imidazole, Pd catalyst, and CuI under Argon flow.
Solvent Addition: Add degassed DMF and Triethylamine via syringe.
Alkyne Addition: Add the liquid alkyne via syringe (if solid, add in step 2).
Reaction: Seal the vessel. Heat to 70°C . Monitor via TLC. 2-Bromoimidazoles are sluggish compared to iodides; reaction may take 8-12 hours.
Workup: Dilute with EtOAc. Wash with NH₄Cl (sat. aq.) to sequester Copper (blue aqueous layer indicates successful Cu removal). Wash with brine.[6]
Purification: Flash chromatography.
Part 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Suzuki coupling (System A), highlighting the specific role of the bulky dppf ligand in preventing the "N3-Poisoning" pathway which often stalls reactions with imidazole substrates.
Caption: The Suzuki-Miyaura catalytic cycle.[6][7][8][9] The steric bulk of the dppf ligand (yellow path) is critical to favor Transmetallation over the off-cycle N3-coordination (grey path).
References
BenchChem Technical Support. (2025).[6][9] Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem. Link
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature. Organic Chemistry Portal. Link
National Institutes of Health (NIH). (2013). Palladium-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. Link
Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev. Link
Beilstein Journals. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids. Beilstein J. Org. Chem. Link
A Comprehensive Guide to the Safe Handling of 2-BROMO-1-PROPYL-1H-IMIDAZOLE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-BROMO-1-PROPYL-1H-IMIDAZOLE. The following procedural guidance is designed to...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-BROMO-1-PROPYL-1H-IMIDAZOLE. The following procedural guidance is designed to establish a self-validating system of safety, ensuring that all operational steps mitigate the inherent risks associated with this class of halogenated organic compounds.
May damage fertility or the unborn child (based on related imidazole compounds).[4][6]
This guide is predicated on the principle of treating 2-BROMO-1-PROPYL-1H-IMIDAZOLE with the highest degree of caution, assuming it possesses the hazards identified in its close chemical relatives. All personnel must review the full Safety Data Sheet for a closely related compound, such as 2-Bromo-1H-imidazole, before commencing any work.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is critical and should be based on the specific procedures being performed.
Level of Protection
Task
Required PPE
Primary Protection
All handling procedures
Nitrile gloves, safety glasses with side shields, and a laboratory coat.[7]
Secondary Protection
Handling open containers, weighing, or transfers
Chemical splash goggles and a face shield in addition to primary protection.[6][7]
Full Protection
Risk of significant splash or aerosol generation
Chemical-resistant apron or coveralls, and double gloving.[8][9][10]
Important Considerations for PPE:
Glove Selection: Nitrile gloves are a good starting point for general use with a variety of solvents and some acids and bases.[7][9] However, for prolonged contact or immersion, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use.
Lab Coats: A full-length, long-sleeved laboratory coat is required.[8]
Eye Protection: Standard safety glasses are insufficient for handling corrosive liquids. Chemical splash goggles are mandatory when transferring the material.[7]
Footwear: Closed-toe shoes are required in the laboratory at all times.[8]
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and steps outline the essential procedures for working with 2-BROMO-1-PROPYL-1H-IMIDAZOLE.
Caption: Safe Handling Workflow for 2-BROMO-1-PROPYL-1H-IMIDAZOLE.
Step-by-Step Methodology:
Preparation:
Thoroughly review the Safety Data Sheet of a closely related compound (e.g., 2-Bromo-1H-imidazole) and the experimental protocol.[11]
Don the appropriate level of PPE as determined by your risk assessment.[12]
Ensure the chemical fume hood is functioning correctly. All manipulations of 2-BROMO-1-PROPYL-1H-IMIDAZOLE must be performed within a certified chemical fume hood.[13]
Handling:
When weighing the compound, use a disposable weigh boat and handle it with forceps to minimize direct contact.
Carefully transfer the material to the reaction vessel, avoiding the creation of dust or splashes.
Keep the container tightly closed when not in use.[2][3][14]
Spill Response:
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal: A Critical Final Step
Proper disposal of brominated organic compounds is essential to prevent environmental contamination.
Waste Segregation: All waste containing 2-BROMO-1-PROPYL-1H-IMIDAZOLE, including contaminated consumables (gloves, weigh boats, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[15]
Disposal Method: The primary disposal method for halogenated organic waste is typically incineration at a licensed hazardous waste facility.[16][17][18] This process should be handled by your institution's EHS department. Never dispose of this material down the drain.[19]
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. A triple rinse with a suitable organic solvent, with the rinsate collected as hazardous waste, is a recommended practice.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Exposure Route
First Aid Measures
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][4]
By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with handling 2-BROMO-1-PROPYL-1H-IMIDAZOLE and ensure a safe research environment.
References
Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. Retrieved from [Link]
Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]
Covestro. (2013, March). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
Cleanchem Laboratories. Material Safety Data Sheets 2-BROMO-4-NITROIMIDAZOLE. Retrieved from [Link]
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Leist, M., et al. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. Retrieved from [Link]
Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide | NIOSH. Retrieved from [Link]
Occupational Safety and Health Administration. Guidance For Hazard Determination. Retrieved from [Link]
Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Retrieved from [Link]
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Vehlow, J., et al. (2000). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Retrieved from [Link]
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
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